molecular formula C24H26N2O3 B2634029 (E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione CAS No. 1164504-16-8

(E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione

Cat. No.: B2634029
CAS No.: 1164504-16-8
M. Wt: 390.483
InChI Key: VHZKNCQLDVENIL-KGENOOAVSA-N
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Description

(E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione is a high-purity chemical reagent intended for research and development purposes in a laboratory setting. This compound features a unique molecular structure combining a pyrrolidine-2,5-dione (succinimide) core with a 4-ethoxyphenyl group and a 1,3,3-trimethylindolin-2-ylidene moiety. The succinimide scaffold is a privileged structure in medicinal chemistry, known to contribute to bioactivity and molecular recognition in various biochemical contexts . Compounds with this core have been investigated in scientific literature for a range of potential applications, including as key intermediates in organic synthesis and for the development of pharmacologically active molecules. Research on related structures has explored their potential as inhibitors of specific enzymes, such as IDO1 (indoleamine 2,3-dioxygenase 1), which is a target in immuno-oncology and other therapeutic areas . Other pyrrolidine-2,5-dione derivatives have also been studied for their anticonvulsant and antinociceptive properties in preclinical research . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-5-29-18-12-10-17(11-13-18)26-22(27)15-16(23(26)28)14-21-24(2,3)19-8-6-7-9-20(19)25(21)4/h6-14,16H,5,15H2,1-4H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZKNCQLDVENIL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)C=C3C(C4=CC=CC=C4N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)/C=C/3\C(C4=CC=CC=C4N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidine-2,5-dione intermediate.

    Attachment of the Trimethylindolinylidene Moiety: This can be done through a condensation reaction, where the indoline derivative is reacted with the intermediate compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxyphenyl and trimethylindolinylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a candidate for drug development due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolidine-2,5-dione core : A five-membered lactam ring with two ketone groups, enabling hydrogen bonding and metal coordination.
  • (1,3,3-Trimethylindolin-2-ylidene)methyl group : A planar indole-derived system with methyl substituents, enhancing steric bulk and electronic delocalization.

Synthetic routes for analogous pyrrolidine-2,5-diones involve condensation of aldehydes (e.g., 4-ethoxybenzaldehyde) with preformed diones, as seen in the preparation of (E)-3-(4-ethoxybenzylidene)pyrrolidine-2,5-dione (92.5% yield via Knoevenagel reaction) .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,5-dione Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Reference
(E)-1-(4-Ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 4-Ethoxyphenyl; (1,3,3-trimethylindolin-2-ylidene)methyl ~396.45 (estimated) Not explicitly reported; hypothesized anticancer/anti-proliferative activity based on structural analogs
(E)-3-(4-Ethoxybenzylidene)pyrrolidine-2,5-dione (Compound 12) Pyrrolidine-2,5-dione 4-Ethoxybenzylidene 261.27 Antibiotic/antifungal activity (inferred from similar diones)
(Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione Pyrrolidine-2,4-dione 4-Ethoxyphenyl(hydroxy)methylidene; isopropyl 305.33 Herbicidal activity (inhibition of p-hydroxyphenylpyruvate dioxygenase)
Pyrrolidine-2,5-dione derivatives (e.g., from Patent US2008/0153846A1) Pyrrolidine-2,5-dione Varied aryl/alkyl groups 250–400 Anticancer (cell proliferative disorder treatment)

Key Differences and Implications

1-Isopropyl substitution in the 2,4-dione derivative () reduces planarity, favoring herbicidal over anticancer activity due to altered enzyme interactions .

Hydrogen Bonding and Reactivity: The pyrrolidine-2,5-dione core in the target compound allows stronger hydrogen bonding (via two ketones) compared to 2,4-dione derivatives, influencing solubility and target affinity . The enolizable proton in (Z)-3-[(4-ethoxyphenyl)(hydroxy)methylidene] derivatives () facilitates tautomerism, critical for herbicidal activity but absent in the target compound .

Molecular Weight and Lipophilicity :

Biological Activity

The compound (E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, which has implications in cancer immunology and neurobiology. This article reviews the biological activity of this compound based on diverse research findings.

The primary mechanism of action for this compound involves the inhibition of IDO1. This inhibition leads to increased levels of tryptophan and decreased production of kynurenine, which can enhance T-cell proliferation and improve anti-tumor immunity.

Kynurenine Pathway

The kynurenine pathway is responsible for the catabolism of tryptophan into various metabolites that play roles in immune regulation and neuroprotection. IDO1 catalyzes the first step in this pathway:

TryptophanIDO1Kynurenine\text{Tryptophan}\xrightarrow{\text{IDO1}}\text{Kynurenine}

Inhibition of IDO1 can shift this balance and potentially reverse immunosuppressive conditions often seen in tumors.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on IDO1. For instance:

  • Cell Line Studies : In studies using HeLa cells co-cultured with peripheral blood lymphocytes (PBLs), the compound was shown to inhibit IDO1 activity effectively, leading to enhanced T-cell responses .

In Vivo Studies

In vivo experiments have further validated the potential therapeutic effects:

  • Tumor Models : In a mouse model with 4T1 breast cancer cells, treatment with the compound resulted in reduced tumor growth compared to control groups. Specifically, at doses of 100 mg/kg, significant inhibition of tumor progression was observed .

Case Studies

StudyModelFindings
Uyttenhove et al. (2003)Allogeneic tumor rejectionIDO1 induction linked to tumor rejection
Holmgaard et al. (2013)Mouse modelCompound inhibited tumor growth significantly
Munn et al. (2013)Various cancersIDO1 activity correlated with poor prognosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione
Reactant of Route 2
(E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione

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